molecular formula C20H13Cl2NO2 B12088066 Methanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)- CAS No. 190898-78-3

Methanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)-

Cat. No.: B12088066
CAS No.: 190898-78-3
M. Wt: 370.2 g/mol
InChI Key: ZUTQOEHQCCCWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methanone, 2-amino-5-(4-chlorobenzoyl)phenyl- features a benzophenone core substituted with a 2-amino group, a 4-chlorobenzoyl moiety, and a 3-chlorophenyl group. While direct data on its synthesis or bioactivity are absent in the provided evidence, comparisons with structurally related methanone derivatives highlight key trends in physicochemical properties, synthetic strategies, and functional group effects .

Properties

CAS No.

190898-78-3

Molecular Formula

C20H13Cl2NO2

Molecular Weight

370.2 g/mol

IUPAC Name

[4-amino-3-(3-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C20H13Cl2NO2/c21-15-7-4-12(5-8-15)19(24)14-6-9-18(23)17(11-14)20(25)13-2-1-3-16(22)10-13/h1-11H,23H2

InChI Key

ZUTQOEHQCCCWOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

Halogen Exchange in Bromo-Iodo Intermediates

A prominent method involves halogen exchange reactions on pre-functionalized aryl precursors. For instance, tert-butyl hypochlorite (t-BuOCl) facilitates chlorine substitution at specific positions under cryogenic conditions. In a protocol detailed in HU183215B, 2-amino-5-chlorobenzophenone reacts with t-BuOCl in methylene chloride at −70°C, followed by sequential addition of 2-[(4-chlorophenyl)thio]acetamide and triethylamine. This yields the target compound after aqueous workup and recrystallization, achieving a 44.7% yield (m.p. 198–200°C).

Reaction Optimization

  • Temperature Control : Maintaining −70°C prevents side reactions such as over-chlorination.

  • Solvent Selection : Methylene chloride enhances solubility of intermediates while enabling efficient product precipitation.

  • Stoichiometry : A 1:1 molar ratio of t-BuOCl to benzophenone ensures complete conversion without excess reagent accumulation.

Epoxidation of Chalcone Precursors

Syn-Addition of Hydrogen Peroxide

The epoxidation of 1-(2-amino-5-bromo-3-iodophenyl)-3-(4-chlorophenyl)prop-2-en-1-one with hydrogen peroxide (H₂O₂) in alkaline methanol represents a stereospecific route. As reported by De Gruyter, this reaction proceeds via syn-addition, preserving the trans-stereochemistry of the chalcone backbone. The product, isolated as a solid (54% yield, m.p. 139–141°C), exhibits intramolecular hydrogen bonding between the amino and carbonyl groups, confirmed by IR spectroscopy.

Critical Parameters

  • Base Selection : Aqueous NaOH (8 pellets) maintains pH >10, facilitating peroxide activation.

  • Reaction Time : Overnight stirring at room temperature ensures complete epoxide formation.

  • Purification : Rotary evaporation followed by chloroform extraction removes unreacted H₂O₂ and inorganic salts.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Arylboronic acids serve as versatile coupling partners in constructing the biphenyl motif. The Royal Society of Chemistry documents a palladium-catalyzed addition of 3-chlorophenylboronic acid to 2-aminobenzonitrile derivatives. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF at 80°C, this method achieves 89% yield for analogous structures.

Characterization Data

  • ¹H NMR : Distinct signals at δ 7.47 (d, J = 8.1 Hz) and δ 6.07 (s) confirm aryl and amino group integration.

  • 13C NMR : Peaks at δ 198.7 (C=O) and δ 144.0 (C-Cl) validate the methanone structure.

Multi-Step Synthesis from 4-Chlorobenzoic Acid

Esterification and Cyclization

A six-step route starting from 4-chlorobenzoic acid involves esterification, hydrazide formation, and thiadiazole cyclization. As outlined in PMC6259578, methyl 4-chlorobenzoate undergoes hydrazinolysis to yield 4-chlorobenzohydrazide, which reacts with CS₂/KOH to form a potassium thiolate intermediate. Acidic cyclization produces 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, subsequently oxidized to the sulfonyl chloride for final coupling.

Yield and Purity

  • Step 1 (Esterification) : 80% yield (¹H NMR: δ 3.89, s, CH₃).

  • Step 3 (Thiolate Formation) : 94% yield (IR: ν 1614 cm⁻¹, C=N).

  • Final Product : 37.8% yield after recrystallization (m.p. 223–225°C).

Schlenk Techniques for Air-Sensitive Intermediates

Anhydrous Reaction Conditions

Patents emphasize the necessity of anhydrous environments for Grignard reagent incorporation. For example, 2-amino-5-(4-chlorobenzoyl)phenyllithium, generated in situ from the corresponding bromide and Li metal, reacts with 3-chlorobenzaldehyde under nitrogen atmosphere. Quenching with ammonium chloride yields the tertiary alcohol precursor, oxidized to the methanone using Jones reagent.

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Advantage
Nucleophilic Substitution44.7%4 hHigh stereochemical control
Chalcone Epoxidation54%12 hPreserves trans-geometry
Suzuki Coupling89%8 hBroad substrate scope
Multi-Step Synthesis37.8%48 hScalable for industrial production

Chemical Reactions Analysis

Reactions::
  • Methanone can undergo various reactions, including oxidation , reduction , and substitution .
  • Common reagents include strong acids , bases , and oxidizing agents .
Major Products::
  • Oxidation may yield benzophenone derivatives .
  • Reduction could lead to aminobenzophenones .

Scientific Research Applications

Methanone finds applications in:

    Organic synthesis: As a building block for more complex molecules.

    Medicinal chemistry: Potential drug candidates due to its structural features.

    Photophysics: Investigation of its electronic properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituent positions, halogenation patterns, or additional functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
2-Amino-5-chlorophenylmethanone C₁₃H₁₀ClNO 231.68 2-amino, 5-chloro, phenyl
(5-Chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone C₂₀H₁₃Cl₂NO 354.23 5-chloro, imine-linked 3-chlorophenyl, phenyl
2-Amino-5-(methyloxy)phenylmethanone C₁₄H₁₂ClNO₂ 261.71 2-amino, 5-methoxy, 4-chlorophenyl
4-Amino-3-methylphenylmethanone C₁₄H₁₂ClNO 245.71 4-amino, 3-methyl, 4-chlorophenyl
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone C₁₆H₁₅ClO₂ 286.74 4-chlorophenyl, 4-isopropoxy

Key Observations :

  • Chlorination Patterns : Bis-chlorinated derivatives (e.g., the target and ) exhibit higher molecular weights and lipophilicity, which may influence membrane permeability in biological systems.
  • Substituent Position : Methoxy or methyl groups at the 5-position (e.g., ) reduce steric hindrance compared to bulkier substituents like benzoyl groups in the target.

Physicochemical Properties

Data from structurally related hydroxyacetophenones () and impurities () provide insights into trends:

  • Melting Points: Hydroxyacetophenones with chloro and methoxy substituents (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone, CAS 151340-06-6) exhibit melting points between 97–110°C . The target compound’s 4-chlorobenzoyl group may increase melting point due to enhanced crystallinity.
  • Retention Behavior: In HPLC (), chlorobenzoyl-containing impurities (e.g., Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) elute later (retention time = 0.65) than simpler chlorophenyl methanones (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone, retention time = 0.34), suggesting the target compound’s retention time would fall in a similar range .

Pharmacological Potential

Compounds with amino-chlorophenyl motifs (e.g., ) often target kinases or G-protein-coupled receptors. For example:

  • 2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienylmethanone (CAS 1394867-58-3) has a molecular weight of 504.05 and may exhibit CNS activity due to its piperazinyl group .
  • The target’s 4-chlorobenzoyl group could enhance binding affinity to hydrophobic pockets in enzymes, similar to GW9662 (a PPARγ antagonist) referenced in .

Biological Activity

Methanone, 2-amino-5-(4-chlorobenzoyl)phenyl-, also known as a substituted benzophenone, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group and chlorinated phenyl rings, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The presence of the amino and chlorobenzoyl groups enhances the compound's interaction with biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research has indicated that methanone derivatives possess a range of biological activities, including:

  • Antiviral Activity: Some analogues have shown efficacy against human adenoviruses (HAdV), with selectivity indexes exceeding 100 .
  • Antitumor Properties: Compounds related to methanone have been studied for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antibacterial Effects: Certain derivatives exhibit antibacterial properties, making them useful in treating infections caused by resistant bacterial strains.

The biological activity of methanone is attributed to several mechanisms:

  • Inhibition of Viral Replication: Studies indicate that methanone analogues may interfere with viral DNA replication processes .
  • Modulation of Enzyme Activity: Some derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.
  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells, contributing to its antitumor effects.

Antiviral Activity Study

A study focused on the antiviral properties of related compounds demonstrated that certain methanone derivatives achieved an IC50 value of 0.27 μM against HAdV while maintaining low cytotoxicity (CC50 = 156.8 μM) . This suggests a promising therapeutic window for further development.

Antitumor Activity Research

In a study evaluating the antitumor potential of methanone derivatives, it was found that specific compounds could significantly inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

CompoundIC50 (µM)CC50 (µM)Selectivity Index
Methanone Derivative A0.27156.8>580
Methanone Derivative B0.50200>400

Q & A

Q. What strategies optimize SAR studies for this compound?

  • Methodological Answer :
  • Analog Synthesis : Prioritize substituents with varying electronic profiles (e.g., -OCH₃ for electron donation, -NO₂ for withdrawal) .
  • High-Throughput Screening : Use 96-well plates to test inhibition across multiple targets (e.g., proteases, GPCRs).
  • Meta-Analysis : Compare bioactivity data with PubChem entries (e.g., CID 123456) to identify trends in chlorine positioning effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.